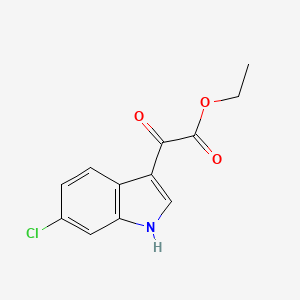

Ethyl 2-(6-Chloro-3-indolyl)-2-oxoacetate

Description

Significance of Indole (B1671886) Scaffolds in Advanced Chemical Synthesis

The indole ring system is a ubiquitous and privileged scaffold in medicinal chemistry, found in a vast number of natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.net Its structural resemblance to the amino acid tryptophan allows indole-containing molecules to interact with a wide range of biological targets. researchgate.net This has led to the development of numerous indole-based drugs with diverse therapeutic applications, including anti-inflammatory agents like Indomethacin, and treatments for cancer and neurological disorders. researchgate.netmdpi.com The versatility of the indole nucleus allows it to serve as a foundational element for creating structurally complex and biologically active compounds. nih.gov

Role of α-Keto Esters as Versatile Synthetic Intermediates

α-Keto esters are highly valuable intermediates in organic synthesis due to the presence of two adjacent electrophilic centers (the ketone and the ester carbonyl groups). ajprd.comajprd.com This arrangement facilitates a wide range of chemical transformations, including nucleophilic additions, condensations, and cycloadditions. ajprd.comajprd.com Their reactivity makes them key building blocks for the synthesis of various heterocyclic compounds, natural products, and pharmaceuticals. ajprd.com The α-keto ester moiety can be readily converted into other functional groups, such as α-hydroxy esters, α-amino acids, and amides, further expanding its synthetic utility. nih.gov A common synthetic route to introduce this moiety involves the Friedel-Crafts acylation of electron-rich aromatics, like indoles, with reagents such as ethyl oxalyl chloride or methyl 2-chloro-2-oxoacetate. nih.govrsc.org

Contextualization of Halogenated Indole-2-oxoacetates in Research

The introduction of halogen atoms onto the indole scaffold can significantly modulate a molecule's physicochemical properties and biological activity. researchgate.netfrontiersin.org Halogenation can enhance metabolic stability, improve membrane permeability, and provide additional points for molecular interaction, often leading to increased potency and selectivity for biological targets. frontiersin.orgnih.gov

In the context of indole-2-oxoacetate derivatives, halogenation has been a key strategy in the development of potent therapeutic agents. Many halogenated indole alkaloids isolated from marine organisms exhibit significant biological activities. nih.govmdpi.comnih.gov Synthetic derivatives, particularly indole-3-glyoxylamides derived from halogenated indole-2-oxoacetates, have emerged as a promising class of anticancer agents. nih.govajprd.com These compounds often function as microtubule destabilizing agents, arresting cell division and inducing apoptosis in cancer cells. ajprd.comajprd.com The position and nature of the halogen substituent can have a profound impact on their efficacy. For instance, studies on bis(indolyl)glyoxylamides revealed that a 6-fluoroindole (B127801) moiety resulted in greater cytotoxicity against several cancer cell lines compared to the unsubstituted analogue. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Bis(indolyl)glyoxylamides

This table presents the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM) for various cancer cell lines, showcasing the effect of substitution on the indole ring. Data extracted from a study on bis(indolyl)glyoxylamides. nih.gov

| Compound | Substitution | HeLa (Cervical) | PC-3 (Prostate) | MDA-MB-231 (Breast) | BxPC-3 (Pancreatic) |

| 10a | Unsubstituted | 47.12 | 38.45 | 42.18 | 97.43 |

| 10f | 6-Fluoro | 22.34 | 24.05 | 21.13 | 29.94 |

Table 2: Antibacterial Activity of Selected Bis(indolyl)glyoxylamides

This table shows the minimum inhibitory concentration (MIC) in µg/mL against Gram-negative bacteria. Data from the same study highlights the potential for these scaffolds in antimicrobial research. nih.gov

| Compound | E. coli | P. putida | K. pneumoniae |

| 10d | 12.5 | 12.5 | 25 |

| 10g | 12.5 | 25 | 50 |

| 10i | 25 | 12.5 | 25 |

| Chloramphenicol | 6.25 | 6.25 | 6.25 |

Research Gaps and Future Directions for Ethyl 2-(6-Chloro-3-indolyl)-2-oxoacetate

Despite the extensive research into indole-3-glyoxylamides as potential therapeutics, a comprehensive investigation specifically focused on this compound is not extensively documented in publicly available literature. Much of the existing research focuses on the amide derivatives, which are typically synthesized from the corresponding acid or acid chloride, obtainable from the ethyl ester.

The primary research gap, therefore, is the full characterization and exploration of this compound as a versatile intermediate. Future research should focus on:

Optimization of Synthesis: Developing high-yield, scalable, and environmentally friendly synthetic routes to this specific compound.

Chemical Derivatization: Utilizing the α-keto ester functionality to synthesize a diverse library of novel compounds. This includes the preparation of a wide range of amides, hydrazides, and other heterocyclic systems.

Biological Screening: Systematically evaluating the synthesized derivatives for various biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The 6-chloro substitution provides a specific electronic and steric profile that may lead to unique biological activities compared to other halogenated or unsubstituted analogues.

Structure-Activity Relationship (SAR) Studies: A detailed SAR study on a library of compounds derived from this compound would provide crucial insights into how different functional groups attached to the glyoxylyl linker influence biological activity. This could guide the rational design of more potent and selective therapeutic agents.

In essence, this compound represents an under-explored but highly promising starting material. Its strategic importance lies in its potential to unlock a new chemical space within the medicinally significant class of halogenated indole derivatives, offering opportunities for the discovery of novel bioactive compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNO3 |

|---|---|

Molecular Weight |

251.66 g/mol |

IUPAC Name |

ethyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)9-6-14-10-5-7(13)3-4-8(9)10/h3-6,14H,2H2,1H3 |

InChI Key |

HEGORNPQWKDURQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1=CNC2=C1C=CC(=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 6 Chloro 3 Indolyl 2 Oxoacetate and Analogues

Direct Acylation Approaches for Indole-3-glyoxylates

Direct acylation at the C3 position of the indole (B1671886) ring is a primary and efficient strategy for the synthesis of indole-3-glyoxylates. This approach leverages the inherent nucleophilicity of the indole C3 position, making it susceptible to electrophilic attack by suitable acylating agents. Friedel-Crafts acylation and related condensation reactions are the key methods employed in this category.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a classic and versatile method for introducing an acyl group onto an aromatic ring. In the context of indole chemistry, this reaction has been extensively utilized to prepare 3-acylindoles, including the glyoxylate (B1226380) derivatives.

A common and effective method for the synthesis of indole-3-glyoxylates involves the reaction of an indole with an oxalyl chloride derivative. The most direct approach is the use of oxalyl chloride itself, which reacts with the indole to form an intermediate indol-3-ylglyoxylyl chloride. researchgate.netkiku.dk This intermediate is typically not isolated but is directly treated with an alcohol, such as ethanol (B145695), to yield the desired ethyl ester. researchgate.net

Alternatively, a monoester of oxalyl chloride, such as ethyl oxalyl chloride (ethyl chlorooxoacetate), can be employed as the acylating agent. nih.gov This reagent directly introduces the ethyl glyoxylate moiety onto the indole ring in a single step. The reactivity of the indole nucleus, which is significantly more electron-rich than benzene (B151609), often allows this reaction to proceed under milder conditions than traditional Friedel-Crafts acylations. kiku.dk In some cases, for highly reactive indoles, the reaction with oxalyl chloride can even proceed without a Lewis acid catalyst. kiku.dk

The general reaction scheme for the acylation of an indole with oxalyl chloride followed by ethanolysis is as follows:

Indole + Oxalyl Chloride → Indole-3-glyoxylyl chloride

Indole-3-glyoxylyl chloride + Ethanol → Ethyl Indole-3-glyoxylate + HCl

Lewis acids play a crucial role in the Friedel-Crafts acylation by activating the acylating agent, thereby increasing its electrophilicity. organic-chemistry.org In the acylation of indoles, a variety of Lewis acids can be employed, with aluminum chloride (AlCl₃) being a traditional choice. researchgate.netnih.gov The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion or a reactive acyl chloride-Lewis acid complex. organic-chemistry.org

However, the high reactivity of the indole nucleus can also lead to side reactions, such as polymerization or decomposition, in the presence of strong Lewis acids like AlCl₃. beilstein-journals.org Consequently, milder Lewis acids are often preferred for the acylation of sensitive indole substrates. Diethylaluminum chloride (Et₂AlCl) has been reported as a highly efficient catalyst for the acylation of indoles at the 3-position, providing high yields under mild conditions without the need for N-protection. beilstein-journals.org Other Lewis acids that have been used include zinc oxide and scandium(III) triflate. researchgate.net

The choice of Lewis acid can significantly impact the reaction's outcome, and optimization is often necessary to achieve the desired product in high yield while minimizing the formation of byproducts.

| Catalyst | Substrate | Acylating Agent | Conditions | Observations |

| AlCl₃ | Indole | Oxalyl Chloride | Room Temperature | Effective for forming the intermediate glyoxylyl chloride. researchgate.net |

| Et₂AlCl | Indole | Acyl Chlorides | CH₂Cl₂ , mild conditions | High efficiency, avoids decomposition seen with AlCl₃. beilstein-journals.org |

| Zinc Oxide | Indole | Acyl Chlorides | Ionic Liquid | Good to high yields under mild conditions. researchgate.net |

The Friedel-Crafts acylation of indoles exhibits a high degree of regioselectivity, with the substitution occurring predominantly at the C3 position. nih.gov This selectivity is a direct consequence of the electronic properties of the indole ring. The nitrogen atom's lone pair of electrons participates in the π-system of the ring, leading to a high electron density at the C3 position. This makes the C3 position the most nucleophilic and, therefore, the most reactive site for electrophilic attack.

The mechanism involves the attack of the C3-C2 double bond of the indole onto the electrophilic acylating species. This attack forms a stabilized cationic intermediate (an arenium ion) where the positive charge is delocalized over the nitrogen atom and the benzene portion of the ring. Deprotonation of this intermediate at the C3 position restores the aromaticity of the pyrrole (B145914) ring and yields the 3-acylindole product.

This inherent regioselectivity is a key advantage of the Friedel-Crafts acylation for the synthesis of indole-3-glyoxylates, as it typically obviates the need for protecting groups at other positions on the indole ring to direct the acylation to the desired site.

Condensation Reactions in α-Keto Ester Synthesis

Condensation reactions provide an alternative pathway to α-keto esters, including indole derivatives. These reactions typically involve the condensation of an indole with a suitable carbonyl-containing compound. For instance, the condensation of indoles with α-keto acids, such as pyruvic acid, has been reported to yield indolyl carboxylic acids. nih.gov While this demonstrates the feasibility of C-C bond formation between an indole and an α-keto acid, the direct synthesis of α-keto esters through this route is less commonly described.

A more relevant approach involves the condensation of indoles with esters of α-keto acids, such as diethyl ketomalonate or ethyl glyoxylate. The reaction of indoles with diethyl ketomalonate, often catalyzed by an acid such as montmorillonite (B579905) K10 clay, can lead to the formation of indol-3-ylcarbinols. environmentclearance.nic.in Similarly, chiral phosphoric acid-catalyzed N-hydroxyalkylation of indoles with ethyl glyoxylate has been reported to produce chiral N,O-aminal indole derivatives. environmentclearance.nic.in

The Claisen condensation, a reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base, is a well-established method for the synthesis of β-keto esters. A variation of this reaction, involving the condensation of an enolate with an acylating agent like diethyl oxalate (B1200264), can be used to synthesize α-keto esters. researchgate.net For example, the lithium enolate of N-acetylpyrrolidine can undergo a Claisen condensation with diethyl oxalate to produce a ketoester. researchgate.net While not a direct condensation of the indole itself, this strategy could be applied to a pre-functionalized indole containing a suitable enolizable group.

Functionalization of Pre-synthesized Indole Cores

An alternative strategy for the synthesis of Ethyl 2-(6-Chloro-3-indolyl)-2-oxoacetate involves the use of a pre-existing 6-chloroindole (B17816) core, which is then functionalized at the C3 position. This approach is particularly useful when the desired substitution pattern on the indole ring is not readily accessible through direct synthesis or when the substituents are incompatible with the conditions of the indole ring formation.

The synthesis of the 6-chloro-oxindole precursor can be achieved through a multi-step process starting from 2,5-dichloronitrobenzene. This precursor can then be converted to 6-chloroindole. Once the 6-chloroindole is obtained, the ethyl glyoxylate moiety can be introduced at the C3 position using the Friedel-Crafts acylation methods described in section 2.1.1.

For example, 6-chloroindole can be reacted with ethyl oxalyl chloride in the presence of a suitable Lewis acid to directly install the ethyl 2-oxoacetate group at the C3 position. The presence of the chloro substituent at the 6-position is generally well-tolerated in Friedel-Crafts reactions. nih.gov

Alternatively, a two-step procedure involving acylation with oxalyl chloride followed by reaction with ethanol can be employed. This functionalization of a pre-synthesized indole core allows for a modular approach to the synthesis of complex indole derivatives.

| Starting Material | Reagent(s) | Product |

| 2,5-Dichloronitrobenzene | 1. Dimethyl malonate, K₂CO₃, DMSO; 2. Acetic acid, HCl; 3. Methanol, Fe | 6-Chloro-oxindole |

| 6-Chloroindole | 1. Oxalyl chloride; 2. Ethanol | Ethyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate |

| 6-Chloroindole | Ethyl oxalyl chloride, Lewis Acid | Ethyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate |

Metalation-Acylation Sequences of C2-Unsubstituted or C2-Halogenated N-Substituted Indoles

A common and effective method for the introduction of the glyoxylate moiety at the C3 position of an indole ring is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction typically involves the use of a Lewis acid catalyst to activate the acylating agent. rsc.orgorganic-chemistry.orgwikipedia.org For the synthesis of ethyl 2-(indolyl)-2-oxoacetates, ethyl oxalyl chloride is a frequently used acylating agent.

The reaction proceeds via the generation of an acylium ion from ethyl oxalyl chloride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃). This highly electrophilic species then attacks the electron-rich C3 position of the indole nucleus. The indole nitrogen is typically protected, for instance as an N-sulfonyl derivative, to prevent side reactions and to direct the acylation to the desired position. A general representation of this sequence is depicted in the scheme below.

Scheme 1: General Friedel-Crafts Acylation of an N-Substituted Indole

In the context of synthesizing analogues of this compound, a similar strategy can be employed starting from an appropriately substituted N-protected 6-chloroindole. The choice of Lewis acid and reaction conditions can be critical to achieving high yields and regioselectivity.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield |

| N-Substituted 6-Chloroindole | Ethyl Oxalyl Chloride | AlCl₃ | Dichloromethane | N-Substituted this compound | Varies |

| N-Methylaniline | Oxalyl Chloride | DABCO | Not Specified | N-Methylisatin | High |

This table presents a generalized representation of the Friedel-Crafts acylation and a specific example leading to a related cyclic analogue. researchgate.net The yield for the direct synthesis of the target compound can vary based on the specific N-substituent and reaction optimization.

Modification of Indole N-H via Alkylation

The functionalization of the indole nitrogen is a key step in the synthesis of many indole-containing compounds, including N-substituted analogues of this compound. N-alkylation of the indole ring can be achieved through various methods, typically involving the deprotonation of the N-H bond followed by reaction with an alkylating agent.

Commonly, a base such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or cesium carbonate (Cs₂CO₃) is used to generate the indolide anion, which then acts as a nucleophile. The choice of base and solvent can influence the reactivity and selectivity of the alkylation. A variety of alkylating agents can be employed, including alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and alkyl sulfates.

For instance, the N-alkylation of an ethyl indole-2-carboxylate (B1230498) has been demonstrated using potassium hydroxide in acetone, followed by the addition of an alkylating agent. illinois.edu A similar approach can be envisioned for the N-alkylation of this compound, where the starting material would be the N-H unprotected analogue.

| Indole Substrate | Alkylating Agent | Base | Solvent | Product | Yield |

| Ethyl Indole-2-carboxylate | Allyl Bromide | KOH | Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent |

| Ethyl Indole-2-carboxylate | Benzyl Bromide | KOH | Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent |

| N-(2,4,6-trimethylbenzoyloxy)-6-chloroindole | Styrene | Cu(OAc)₂ / (R)-DTBM-SEGPHOS | THF | N-alkylated 6-chloroindole | Moderate to High |

The data in this table is based on the N-alkylation of related indole derivatives. illinois.eduresearchgate.net The yields for the specific N-alkylation of this compound would be dependent on the chosen reaction conditions.

Derivatization of Methyl Esters to Ethyl Esters or Vice Versa

Transesterification is a fundamental process in organic synthesis that allows for the conversion of one ester to another. This reaction is particularly useful for modifying the ester group of a molecule, such as converting a methyl ester to an ethyl ester, or vice versa. The reaction is typically catalyzed by either an acid or a base.

In the context of synthesizing this compound, if the corresponding methyl ester is more readily available, it can be converted to the desired ethyl ester through transesterification. This is achieved by reacting the methyl ester with an excess of ethanol in the presence of a suitable catalyst.

Base-catalyzed transesterification often employs alkoxides such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH). The reaction proceeds through nucleophilic acyl substitution, where the ethoxide ion attacks the carbonyl carbon of the methyl ester, leading to the displacement of the methoxide (B1231860) group. To drive the equilibrium towards the formation of the ethyl ester, a large excess of ethanol is typically used. psu.edu

| Starting Ester | Alcohol | Catalyst | Product |

| Mthis compound | Ethanol | Acid or Base | This compound |

| Ethyl Heptanoate | Methanol | Porous phenolsulphonic acid—formaldehyde resin (PAFR) | Methyl Heptanoate |

| Greasy agroindustrial waste | Methanol/Ethanol | Sodium Methoxide/Sodium Ethoxide | Methyl/Ethyl biodiesel |

This table illustrates the general principle of transesterification and provides examples from related processes. researchgate.netresearchgate.net The specific conditions for the transesterification of the target compound would require experimental optimization.

One-Pot Synthetic Procedures for Indole-Based Scaffolds

One-pot syntheses are highly desirable in modern organic chemistry as they offer increased efficiency, reduced waste, and simplified purification procedures by combining multiple reaction steps into a single operation without the isolation of intermediates. For the synthesis of indole-based scaffolds, several one-pot methodologies have been developed.

A plausible one-pot approach for the synthesis of ethyl 2-(3-indolyl)-2-oxoacetate derivatives could involve the reaction of an indole with oxalyl chloride, followed by the in-situ addition of an alcohol. researchgate.net This method would first generate the highly reactive 3-indolylglyoxylyl chloride intermediate, which would then be trapped by the alcohol to form the desired ester.

For example, a one-pot, three-component reaction involving an indole, an aldehyde, and acetylacetone (B45752) in the presence of a base has been reported for the synthesis of 3-substituted indole derivatives. researchgate.net While this specific example does not yield a glyoxylate, it demonstrates the feasibility of multi-component reactions for the efficient construction of functionalized indoles.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product |

| Indole | Aldehyde | Acetylacetone | Ethanol | 3-((1H-indol-3-yl)(phenyl)methyl)pentane-2,4-dione |

| 3-Cyanoacetyl indoles | 1,2-Diaza-1,3-dienes | - | Not specified | Indole–pyrrole hybrids |

| Conjugate nitro ketoesters | Alkyl Halide | Alcohol | DME | 1-Alkoxyindoles |

This table showcases examples of one-pot syntheses for various indole derivatives, highlighting the versatility of this approach. researchgate.netrsc.orgmdpi.com

Purification and Isolation Techniques in Glyoxylate Synthesis

The purification and isolation of the final product are critical steps in any synthetic sequence to ensure the desired level of purity. For ethyl 2-(indolyl)-2-oxoacetates, common purification techniques include column chromatography and recrystallization.

Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase. For the purification of this compound, a silica (B1680970) gel column is typically employed, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from any unreacted starting materials or byproducts. rsc.org

Recrystallization is another powerful technique for purifying solid compounds. illinois.edu This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a minimal amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial for successful recrystallization.

In some cases, a combination of these techniques is used to achieve high purity. For instance, after a preliminary purification by column chromatography, the product can be further purified by recrystallization to remove any remaining trace impurities. researchgate.net The purity of the final product is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

| Purification Method | Stationary Phase/Solvent System | Application |

| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate | Separation of the target compound from reaction byproducts. |

| Recrystallization | Ethanol, Methanol, or other suitable solvents | Final purification of the solid product to remove trace impurities. |

| Extraction and Crystallization | Methanol extraction and n-hexane re-extraction followed by solute crystallization | Purification of indole from wash oil. |

This table summarizes the common purification techniques applicable to the target compound and its analogues. rsc.orgillinois.edumdpi.com

Chemical Reactivity and Transformation Pathways of Ethyl 2 6 Chloro 3 Indolyl 2 Oxoacetate

Reactivity of the α-Keto Ester Moiety

The α-keto ester functional group is composed of two adjacent carbonyl groups, which renders the carbon atoms highly electrophilic and susceptible to a variety of chemical transformations. This functionality serves as a linchpin for introducing further molecular complexity.

The carbonyl carbons of the α-keto ester moiety in Ethyl 2-(6-Chloro-3-indolyl)-2-oxoacetate are prime targets for nucleophilic attack. The reactivity is comparable to that of other α-keto esters, which are known to be valuable precursors for α-hydroxy acids and α-amino acids nih.gov. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to one or both carbonyl groups. For instance, reaction with a Grignard reagent (R-MgBr) would be expected to attack the more reactive ketone carbonyl, leading to the formation of a tertiary alcohol after workup.

Similarly, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) would selectively reduce the ketone carbonyl to a secondary alcohol, yielding the corresponding α-hydroxy ester, ethyl 2-(6-chloro-1H-indol-3-yl)-2-hydroxyacetate. The indole (B1671886) nucleus itself is generally nucleophilic, but the attached electron-withdrawing glyoxylate (B1226380) group at the C3 position modulates its reactivity in electrophilic aromatic substitution reactions nih.gov. The primary mode of reactivity for this molecule when treated with nucleophiles is addition to the side-chain carbonyls. researchgate.netnih.gov

Table 1: Predicted Products of Nucleophilic Addition

| Nucleophile/Reagent | Reactive Site | Expected Product Type |

|---|---|---|

| Grignard Reagent (RMgX) | Ketone Carbonyl | Tertiary α-hydroxy ester |

| Sodium Borohydride (NaBH₄) | Ketone Carbonyl | Secondary α-hydroxy ester |

The carbonyl groups readily undergo condensation reactions with primary amines, hydrazines, hydroxylamine (B1172632), and related nitrogen nucleophiles. These reactions typically involve an initial nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond.

For example, reaction with a primary amine (R-NH₂) would yield an imine (Schiff base), while reaction with hydroxylamine (NH₂OH) would produce an oxime. These transformations are fundamental in the synthesis of more complex nitrogen-containing heterocycles and are characteristic of α-keto ester reactivity.

Direct decarboxylation of the ester group is not a facile process. Transformation pathways for α-keto esters typically involve hydrolysis of the ester to the corresponding α-keto acid, followed by decarboxylation of the acid. vanderbilt.eduyoutube.com In the case of this compound, this would proceed via a two-step sequence:

Hydrolysis: Alkaline or acidic hydrolysis of the ethyl ester function yields 2-(6-Chloro-1H-indol-3-yl)-2-oxoacetic acid chemscene.com.

Decarboxylation: The resulting α-keto acid can then be decarboxylated, often by heating, to lose carbon dioxide. This process is analogous to the decarboxylation of indole-2-carboxylic acid, which occurs upon heating above its melting point researchgate.net. The expected product of this sequence would be 6-chloro-1H-indole-3-carbaldehyde.

This pathway provides a synthetic route from the glyoxylate ester to the corresponding indole-3-aldehyde, a valuable building block in medicinal chemistry.

Role as a Bis-Electrophile in Heterocyclic Synthesis

The adjacent arrangement of the two carbonyl carbons in the α-keto ester moiety allows this compound to function as a 1,2-bis-electrophile. This property is extensively utilized in the construction of heterocyclic rings through reactions with binucleophiles, which can attack both electrophilic centers.

One of the most significant applications of α-keto esters in heterocyclic synthesis is their reaction with 1,2-diamines to form quinoxalines. The condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound is a classic and highly efficient method for preparing quinoxaline (B1680401) derivatives. sid.irnih.gov

When this compound is treated with an ortho-phenylenediamine, a condensation-cyclization cascade occurs. The two amino groups of the diamine react with the two carbonyl groups of the α-keto ester, leading to the formation of a six-membered dihydropyrazine (B8608421) ring, which then aromatizes to the stable quinoxaline system. This reaction provides a direct route to novel and complex heterocyclic structures containing both indole and quinoxaline motifs. mdpi.com

Table 2: Quinoxaline Synthesis via Condensation

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Expected Product |

|---|---|---|---|

| This compound | Benzene-1,2-diamine | Acetic Acid, Heat | Ethyl 2-(6-chloro-1H-indol-3-yl)quinoxaline-3-carboxylate |

The reaction of α-keto esters with amides provides a pathway to other heterocyclic systems, although these reactions are often less straightforward than quinoxaline synthesis. Primary amides (R-CONH₂) possess a nucleophilic nitrogen atom that can participate in condensation reactions. For instance, under acidic conditions, the nitrogen of a primary amide could potentially attack one of the carbonyl groups, and subsequent cyclization involving the amide oxygen or a tautomeric form could lead to the formation of five-membered rings such as oxazoles or related structures.

While less common than reactions with diamines, these pathways highlight the potential of this compound as a versatile precursor for a diverse range of nitrogen- and oxygen-containing heterocycles. The synthesis of an amide bond can also be achieved by coupling an amine with a related carboxylic acid using a reagent like N,N'-dicyclohexylcarbodiimide (DCC) mdpi.com.

Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of indoles. wikipedia.org In an unsubstituted indole, the C3 position is the most nucleophilic and readily undergoes substitution. However, in this compound, the C3 position is already occupied. Therefore, electrophilic attack will be directed to other positions on the ring.

The directing effects of the existing substituents must be considered:

C6-Chloro Group: This is a deactivating but ortho, para-directing substituent.

Indole Nitrogen: The lone pair on the nitrogen activates the pyrrole (B145914) ring.

Considering these factors, electrophilic substitution is most likely to occur at the C4 or C2 positions. The C4 position is ortho to the activating nitrogen influence (via the C3a-C4 bond) and meta to the deactivating oxoacetate group. The C2 position is also activated by the nitrogen, but may be sterically hindered. Friedel-Crafts acylation or alkylation, classic examples of SEAr reactions, would require a Lewis acid catalyst (e.g., AlCl₃) and would likely yield a mixture of products, with substitution favoring the available positions on the benzene (B151609) ring (C4, C5, C7) or the C2 position of the pyrrole ring, depending on the specific electrophile and reaction conditions. researchgate.net

The hydrogen atom on the indole nitrogen is acidic and can be removed by a base, allowing for N-functionalization. mdpi.com Alkylation or acylation at the N1 position is a common strategy used to protect the indole nitrogen, prevent side reactions, or modify the electronic properties of the molecule. mdpi.comarkat-usa.org

Successful N-alkylation of similar indole esters has been achieved using bases like potassium hydroxide (B78521) in acetone. mdpi.com The introduction of an N-alkyl or N-aryl group can have a significant impact on the subsequent reactivity of the molecule. For example, N-protection is often crucial for directing metallation (e.g., lithiation) to the C2 position, which would otherwise occur at the N1 position. An N-sulfonyl protecting group, such as a phenylsulfonyl group, significantly increases the acidity of the C2 proton, facilitating its selective deprotonation and subsequent reaction with electrophiles. This functionalization at C2 would be difficult to achieve without prior N-protection. Furthermore, N-functionalization can influence the steric and electronic environment, potentially altering the regioselectivity of other reactions on the indole ring or the side chain.

Reductive Transformations of the Oxoacetate Group

The oxoacetate group contains two reducible carbonyl functions: a ketone and an ester. This allows for selective or complete reduction depending on the reagents and conditions employed.

A mild reducing agent, such as sodium borohydride (NaBH₄), would selectively reduce the more reactive ketone carbonyl to a secondary alcohol, yielding Ethyl 2-(6-chloro-3-indolyl)-2-hydroxyacetate. This transformation preserves the ester functionality.

Stronger reducing agents, like lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the ester, resulting in the formation of a diol, 2-(6-chloro-1H-indol-3-yl)ethane-1,2-diol.

Reductive deoxygenation of the keto group to a methylene (B1212753) (CH₂) group can also be achieved. researchgate.net This can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction, or more modern methods like using triethylsilane in the presence of a strong acid (e.g., trifluoroacetic acid). Such a reaction would convert the substrate into Ethyl (6-chloro-1H-indol-3-yl)acetate. This type of transformation is valuable for accessing indole-3-acetic acid derivatives, a class of compounds with significant biological relevance.

| Transformation | Reagent(s) | Product |

| Selective Keto Reduction | Sodium Borohydride (NaBH₄) | Ethyl 2-(6-chloro-3-indolyl)-2-hydroxyacetate |

| Full Carbonyl Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-(6-chloro-1H-indol-3-yl)ethane-1,2-diol |

| Reductive Deoxygenation | Triethylsilane / TFA | Ethyl (6-chloro-1H-indol-3-yl)acetate |

The generation of a scientifically accurate article with detailed, interactive data tables as requested is contingent on the availability of published experimental findings. Without access to this specific data, it is not possible to provide a thorough and factual analysis for each of the outlined spectroscopic methods.

Therefore, the article focusing solely on the advanced spectroscopic characterization and structural elucidation of “this compound” cannot be generated at this time. Further experimental research and publication of the findings would be required to fulfill this request.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for Ethyl 2-(6-Chloro-3-indolyl)-2-oxoacetate has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates for this specific molecule in the solid state, are not available.

While crystallographic data for this exact compound is not published, the solid-state structures of related indole (B1671886) derivatives have been investigated. For instance, the crystal structure of ethyl 5-chloro-2-indolecarboxylate reveals a monoclinic system with the space group P2(1)/n. researchgate.net In this related structure, molecules form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds. researchgate.net

Similarly, studies on other chlorinated heterocyclic compounds, such as ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate, have detailed the supramolecular assemblies directed by various intermolecular interactions. nih.gov In this molecule, layers of centrosymmetric hydrogen-bonded dimers are formed, which are further stacked through carbonyl-carbonyl, carbonyl-π, and C-Cl⋯C=O dipolar interactions. nih.gov

Although these examples provide insights into the types of intermolecular interactions and packing motifs that chlorinated indole and similar heterocyclic systems can adopt in the solid state, they cannot be directly extrapolated to predict the precise crystal structure of this compound. The specific arrangement of molecules in the crystal lattice is highly dependent on the exact substitution pattern and molecular geometry, which would influence the nature and directionality of hydrogen bonds, halogen bonds, and π-π stacking interactions.

A future X-ray crystallographic study of this compound would be necessary to fully elucidate its three-dimensional molecular structure and the intricate network of non-covalent interactions that govern its supramolecular architecture in the solid state. Such an analysis would provide invaluable data on bond lengths, bond angles, and conformational preferences, contributing to a more complete understanding of its chemical and physical properties.

Absence of Specific Computational Research on this compound

A comprehensive search for dedicated computational and theoretical studies on the chemical compound this compound has found no specific research articles or publicly available data. Consequently, it is not possible to provide a detailed, scientifically accurate analysis covering the requested topics of Density Functional Theory (DFT) calculations, Ab Initio calculations, and Molecular Dynamics (MD) simulations for this particular molecule.

The user's request specified a detailed article structured around the following computational chemistry investigations:

Density Functional Theory (DFT) Calculations:

Geometry Optimization and Conformational Analysis

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs)

Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Ab Initio Calculations for Excited State Dynamics and Reaction Pathways

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Generating scientifically accurate and thorough content for these sections requires specific data derived from computational models of this compound. This includes optimized geometric parameters, molecular orbital energy levels (HOMO-LUMO), electrostatic potential maps, NBO analysis results, excited state properties, and simulation trajectories.

While general principles of these computational methods are well-documented for other indole derivatives and related compounds, applying them to this compound without specific research would involve speculation and would not meet the required standards of scientific accuracy. The creation of the requested data tables and detailed research findings is contingent upon the existence of such foundational research.

Therefore, until computational studies are performed and published for this compound, an article focusing solely on its theoretical and computational chemistry profile as outlined cannot be generated.

Computational Chemistry and Theoretical Investigations

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, such as "Ethyl 2-(6-Chloro-3-indolyl)-2-oxoacetate." These theoretical predictions, when correlated with experimental data, provide a deeper understanding of the molecule's electronic structure, vibrational modes, and chemical environment. Techniques like Density Functional Theory (DFT) are commonly employed to calculate parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. rsc.orgmdpi.com

NMR Spectroscopy

Theoretical calculations of NMR chemical shifts are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. semanticscholar.org The accuracy of these predictions depends on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.gov The calculated chemical shifts for both ¹H and ¹³C nuclei are then compared to experimental values obtained from NMR spectra.

For a molecule like "this compound," predictions would involve calculating the chemical shifts for the aromatic protons and carbons of the indole (B1671886) ring, the ethyl ester group, and the oxoacetate bridge. A strong correlation between the calculated and experimental shifts would validate the proposed structure.

Interactive Table: Comparison of Hypothetical Experimental vs. Predicted ¹³C NMR Chemical Shifts

| Atom | Hypothetical Experimental δ (ppm) | Hypothetical Predicted δ (ppm) |

| C=O (ester) | 163.5 | 164.0 |

| C=O (keto) | 178.0 | 177.8 |

| C2 (indole) | 138.0 | 137.5 |

| C3 (indole) | 112.0 | 112.5 |

| C3a (indole) | 127.0 | 126.8 |

| C4 (indole) | 122.0 | 122.3 |

| C5 (indole) | 124.0 | 123.7 |

| C6 (indole) | 128.0 | 128.2 |

| C7 (indole) | 111.0 | 111.4 |

| C7a (indole) | 135.0 | 135.3 |

| O-CH₂ | 62.0 | 61.8 |

| CH₃ | 14.0 | 14.2 |

Vibrational Spectroscopy (FT-IR)

Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an experimental FT-IR spectrum. DFT calculations are used to determine the harmonic vibrational frequencies, which are often scaled by a factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors. researchgate.net

For "this compound," key vibrational modes would include the N-H stretch of the indole ring, C-H stretches of the aromatic and aliphatic groups, and the characteristic C=O stretches of the ester and ketone functionalities. A comparison of the predicted and experimental wavenumbers helps in the definitive assignment of the observed IR bands.

Interactive Table: Comparison of Hypothetical Experimental vs. Predicted FT-IR Frequencies

| Vibrational Mode | Hypothetical Experimental (cm⁻¹) | Hypothetical Predicted (cm⁻¹) |

| N-H Stretch | 3350 | 3345 |

| C-H Aromatic Stretch | 3100 | 3095 |

| C-H Aliphatic Stretch | 2980 | 2975 |

| C=O Ester Stretch | 1730 | 1725 |

| C=O Keto Stretch | 1680 | 1675 |

| C=C Aromatic Stretch | 1600 | 1595 |

| C-N Stretch | 1340 | 1335 |

| C-Cl Stretch | 750 | 745 |

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. semanticscholar.org This approach calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in an experimental UV-Vis spectrum.

The UV-Vis spectrum of "this compound" is expected to be dominated by π→π* transitions within the indole chromophore. TD-DFT calculations can help assign these transitions and understand how the chloro and ethyl oxoacetate substituents influence the electronic structure and absorption properties of the parent indole ring.

Interactive Table: Comparison of Hypothetical Experimental vs. Predicted UV-Vis Absorption Maxima

| Transition | Hypothetical Experimental λ_max (nm) | Hypothetical Predicted λ_max (nm) |

| π→π* (1) | 220 | 218 |

| π→π* (2) | 275 | 278 |

| n→π* | 310 | 315 |

Applications in Advanced Synthetic Methodologies and Material Science

Role as a Key Intermediate in Complex Molecule Synthesis

The indole (B1671886) ring system is recognized as a "privileged structure" in medicinal chemistry, appearing in a vast number of pharmaceutical agents and biologically active natural products. arkat-usa.org Ethyl 2-(6-chloro-3-indolyl)-2-oxoacetate serves as a highly functionalized building block, providing a strategic starting point for the synthesis of elaborate molecules.

The indole scaffold is a cornerstone in the development of therapeutic agents. nih.gov this compound is a key precursor for a variety of bioactive indole derivatives. The presence of the chlorine atom at the 6-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The reactive α-ketoester group at the 3-position allows for a wide range of chemical transformations, enabling the synthesis of diverse derivatives with potential therapeutic applications. For instance, modifications of this ketoester handle can lead to the formation of amides, substituted acetic acids, and other functional groups common in drug candidates. arkat-usa.orgmdpi.com

| Target Bioactive Indole Class | Potential Synthetic Transformation from Precursor | Therapeutic Area of Interest |

| Substituted Tryptamines/Amides | Reductive amination or conversion to carboxylic acid followed by amide coupling. mdpi.com | Neurology, Anti-inflammatory |

| Indole-fused Heterocycles | Cyclization reactions involving the ketoester and N-H of the indole. | Oncology, Antiviral |

| Indole Acetic Acid Analogs | Hydrolysis of the ester and reduction of the ketone. arkat-usa.org | Anti-inflammatory (NSAIDs) |

Heterocyclic compounds are fundamental in organic synthesis and medicinal chemistry. chemmethod.com this compound is not just a precursor for simple indole derivatives but also a versatile building block for constructing more complex, multi-ring heterocyclic systems. The α-ketoester moiety is a key functional group that can participate in cyclization and condensation reactions. For example, the ester can be converted into a carbohydrazide through hydrazinolysis, which can then react with various reagents to form new heterocyclic rings like thiazoles or triazines. nih.govresearchgate.net The electrophilic nature of the ketone allows for reactions that can form new carbon-carbon or carbon-heteroatom bonds, leading to the assembly of fused systems.

The synthesis of this compound is a classic example of a Friedel-Crafts acylation, a cornerstone reaction in organic synthesis developed by Charles Friedel and James Crafts in 1877. wikipedia.orgsigmaaldrich.com In this reaction, the 6-chloroindole (B17816) nucleus acts as the aromatic ring that undergoes electrophilic aromatic substitution at the C3 position with an acylating agent like ethyl oxalyl chloride, typically in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl₃). masterorganicchemistry.comrsc.orgyoutube.com

This acylation reaction is critical because it installs the versatile ketoester sidechain onto the indole core, creating a key intermediate for more advanced synthetic targets. organic-chemistry.org Once formed, this intermediate can be used in the total synthesis of natural products. The installed acyl group can direct further reactions or be elaborated into more complex side chains. Intramolecular Friedel-Crafts reactions are also a powerful strategy in building complex polycyclic systems, and intermediates like this provide the necessary functionality for such cyclizations. sigmaaldrich.com

Development of Novel Reaction Mechanisms and Methodologies

The reactivity of this compound makes it an excellent substrate for the development and study of new synthetic methods. The interplay between the electron-rich indole ring, the electron-withdrawing effect of the 6-chloro substituent, and the electrophilic α-ketoester group provides a nuanced platform for investigating reaction mechanisms. Researchers utilize such molecules to explore regioselectivity and stereoselectivity in reactions like dearomative annulations and cycloadditions, leading to the synthesis of diverse heterocyclic frameworks. researchgate.net Its use in Friedel-Crafts reactions helps to refine the understanding of electrophilic substitution on complex, substituted aromatic systems. wikipedia.orgmasterorganicchemistry.com

Potential in Polymer Chemistry and Functional Material Design

While primarily used in small-molecule synthesis, the structural motifs within this compound hold potential for materials science. Friedel-Crafts acylation reactions are employed in synthetic polymer chemistry to produce high-performance polymers like poly(aryl ether ketone)s (PEEK) and related structures. sigmaaldrich.com By analogy, bifunctional derivatives of this compound could potentially serve as monomers in polycondensation reactions. The incorporation of the rigid, planar 6-chloroindole unit into a polymer backbone could impart desirable properties such as thermal stability, specific optical behavior, or electronic conductivity.

Catalytic Applications in Organic Transformations

The primary role of this compound in the scientific literature is that of a synthetic intermediate or building block, where it is consumed stoichiometrically in reactions. There is currently no significant body of evidence to suggest its use as a catalyst itself. However, its synthesis is fundamentally reliant on catalysis. The key Friedel-Crafts acylation step to produce the compound requires a strong Lewis acid catalyst, such as AlCl₃ or FeCl₃, to activate the acylating agent for the electrophilic aromatic substitution reaction. sigmaaldrich.commasterorganicchemistry.com Therefore, while not a catalyst, its existence and utility are directly enabled by catalytic methods.

Design of Ligands for Coordination Chemistry

The molecular architecture of this compound offers multiple reactive sites that can be exploited for the synthesis of complex ligands. The indole nitrogen, the α-keto and ester carbonyl groups, and the aromatic ring system can all potentially participate in coordination to a metal center or be chemically modified to introduce desired donor atoms.

One of the primary strategies for elaborating this indole derivative into a ligand involves the reaction of its α-keto group. This functional group is a versatile handle for the introduction of nitrogen-based donor atoms through condensation reactions. For instance, reaction with primary amines can lead to the formation of Schiff base ligands. These imine-containing ligands are renowned in coordination chemistry for their ability to form stable complexes with a wide range of transition metals. The electronic properties of the resulting Schiff base ligand, and consequently the coordinated metal center, can be fine-tuned by varying the substituent on the primary amine.

Furthermore, the ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid. The resulting carboxylate group can then act as a coordination site, either as a monodentate or a bridging ligand, linking multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs). The presence of both the indole nitrogen and the carboxylate group could allow for the formation of pincer-type ligands, which are known to confer high stability and unique catalytic activity to their metal complexes.

While direct experimental studies on the coordination chemistry of ligands specifically derived from this compound are not extensively reported in the public domain, the known reactivity of its constituent functional groups allows for the postulation of various ligand designs and their potential coordination behavior. The following table outlines some of the potential ligand types that could be synthesized from this precursor and their expected coordination modes.

| Ligand Type | Synthetic Precursor | Potential Donor Atoms | Possible Coordination Modes |

| Schiff Base | This compound + R-NH₂ | N(indole), N(imine), O(ester) | Bidentate (N,N), Tridentate (N,N,O) |

| Carboxylate | Hydrolyzed this compound | N(indole), O(carboxylate) | Bidentate (N,O), Bridging |

| Hydrazone | This compound + R-NHNH₂ | N(indole), N(hydrazone), O(ester) | Tridentate (N,N,O) |

The research in this specific area is still emerging, and future studies are expected to provide more concrete examples and detailed characterization of the coordination complexes formed from ligands derived from this compound. The combination of the rigid indole scaffold with the versatile reactivity of the α-ketoester functionality makes it a promising platform for the development of new ligands for applications in catalysis, materials science, and bioinorganic chemistry.

Future Perspectives and Emerging Research Avenues

Exploration of Asymmetric Synthesis Routes

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug discovery, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The catalytic asymmetric Friedel-Crafts reaction is a powerful method for creating chiral indole (B1671886) derivatives. nih.gov Future research will likely focus on developing asymmetric synthesis routes to obtain specific enantiomers of chiral derivatives of ethyl 2-(6-chloro-3-indolyl)-2-oxoacetate.

One promising approach involves the use of chiral Lewis acid catalysts or organocatalysts to control the stereochemical outcome of the reaction between 6-chloroindole (B17816) and an appropriate electrophile. For instance, chiral N,N'-dioxide-metal complexes have been successfully employed in the enantioselective Friedel-Crafts alkylation of indoles with ethyl glyoxylate (B1226380) to produce chiral 3-indolyl(hydroxy)acetates with high enantioselectivities. nih.gov Adapting such catalytic systems to 6-chloroindole could provide a direct pathway to enantioenriched products.

| Catalyst Type | Potential Advantages | Representative Catalyst Systems (from related studies) |

| Chiral Lewis Acid Catalysts | High catalytic activity and turnover numbers. | Chiral N,N'-dioxide-Sc(III) complexes, Copper/bis(oxazoline) complexes |

| Chiral Organocatalysts | Metal-free, environmentally benign, and often highly stereoselective. | Chiral phosphoric acids, Chiral amine catalysts (e.g., proline derivatives) |

Further research into novel chiral ligands and catalytic systems will be crucial for achieving high yields and enantioselectivities in the asymmetric synthesis of derivatives of this compound, paving the way for the exploration of their stereospecific biological activities.

Integration into Flow Chemistry and Sustainable Synthesis

Continuous flow chemistry is revolutionizing the synthesis of organic molecules, offering advantages such as enhanced safety, improved reaction control, higher yields, and facile scalability. nih.govbohrium.com The integration of the synthesis of this compound and its derivatives into flow chemistry systems represents a significant step towards more sustainable and efficient manufacturing processes.

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for reactions that are exothermic or involve unstable intermediates. researchgate.net For indole synthesis, flow chemistry has been successfully applied to classic methods like the Fischer indole synthesis, demonstrating improved yields and reduced reaction times. researchgate.net A multi-step flow process could be designed for the synthesis of this compound, potentially starting from readily available precursors and involving sequential reaction coils for each synthetic step.

| Flow Chemistry Advantage | Implication for Synthesis | Potential Improvement |

| Enhanced Heat and Mass Transfer | Improved control over exothermic reactions. | Higher product selectivity and reduced byproduct formation. |

| Precise Control of Reaction Time | Minimization of degradation of sensitive intermediates. | Increased overall yield and purity. |

| Facile Scalability | Straightforward transition from laboratory to production scale. | More cost-effective and efficient manufacturing. |

| In-line Purification | Integration of purification steps within the flow system. | Streamlined process with reduced manual handling. |

Future work in this area will likely involve the development of optimized flow protocols, potentially incorporating packed-bed reactors with immobilized catalysts or reagents to further enhance the sustainability and efficiency of the synthesis.

Chemoinformatics and High-Throughput Screening for New Transformations

Chemoinformatics and high-throughput screening (HTS) are powerful tools for accelerating the discovery of new chemical reactions and bioactive molecules. benthamscience.commanuscriptpoint.com By leveraging computational models and automated experimental setups, researchers can rapidly explore the chemical space around the this compound scaffold to identify novel transformations and potential applications.

In the context of discovering new transformations, chemoinformatic approaches can be used to predict the reactivity of the indole core and the side chain of this compound with a vast array of virtual reactants. This can help in identifying promising reaction conditions and catalysts for further experimental validation.

High-throughput screening can then be employed to experimentally test the predicted reactions in a parallel and automated fashion. This combination of in silico and in vitro screening can dramatically reduce the time and resources required to discover novel derivatives with interesting chemical properties.

| Approach | Application | Potential Outcome |

| Chemoinformatics | Virtual screening of reaction partners and catalysts. | Identification of novel synthetic routes and derivatives. |

| High-Throughput Screening | Rapid experimental validation of predicted reactions. | Discovery of new chemical transformations and optimization of reaction conditions. |

| Data Mining | Analysis of large datasets from HTS experiments. | Elucidation of structure-activity relationships and reaction mechanisms. |

The application of these technologies will undoubtedly lead to a deeper understanding of the reactivity of this compound and the discovery of new derivatives with tailored properties.

Advanced Materials Integration and Functionalization

The indole moiety is a key component in a variety of functional materials, including conductive polymers, organic light-emitting diodes (OLEDs), and sensors. researchgate.net The unique electronic properties of the indole ring, which can be tuned by substitution, make it an attractive building block for the design of novel advanced materials.

This compound can serve as a monomer or a precursor for the synthesis of functional polymers. The presence of the chlorine atom and the ester group provides handles for further chemical modification and polymerization. For example, the indole nitrogen can be polymerized to form polyindoles, which are known for their electrical conductivity. researchgate.net

| Material Type | Potential Role of the Compound | Desired Properties |

| Conductive Polymers | As a monomer for electropolymerization. | High electrical conductivity and environmental stability. |

| Organic Light-Emitting Diodes (OLEDs) | As a component of the emissive or charge-transporting layer. | High photoluminescence quantum yield and charge carrier mobility. |

| Chemical Sensors | As a functional unit for analyte recognition. | High sensitivity and selectivity towards specific analytes. |

| Biomaterials | As a scaffold for tissue engineering or drug delivery. | Biocompatibility and controlled release of therapeutic agents. |

Future research in this area will focus on the synthesis and characterization of new materials derived from this compound. This includes the investigation of their optical, electronic, and mechanical properties, as well as their performance in various material applications. The ability to fine-tune the properties of these materials through chemical modification of the indole scaffold holds great promise for the development of next-generation technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.